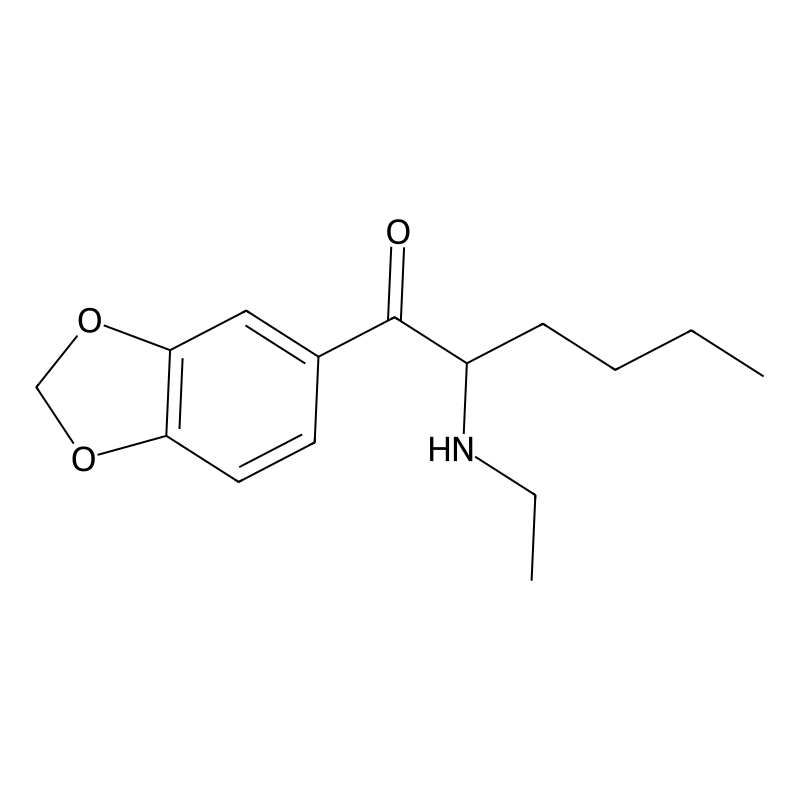

N-Ethylhexylone

Content Navigation

Forensic laboratories often misidentify isobaric cathinones, leading to false positives. N-Ethylhexylone (CAS 802605-02-3) provides unambiguous identification via distinct ESI-MS/MS fragments m/z 219 and 189.

- Resolves isobaric interference; validated for HR-MS library building.

- Potent DAT/SERT inhibitor for SAR studies on extended-chain cathinones.

- >98% purity, batch-certified. Global shipping.

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synonyms

Purity

Package Size

N-Ethylhexylone (CAS 802605-02-3), also known as 1-(1,3-benzodioxol-5-yl)-2-(ethylamino)hexan-1-one, is a synthetic cathinone derivative featuring a methylenedioxy-substituted phenyl ring, an N-ethyl group, and a hexyl backbone (alpha-butyl chain). In the procurement landscape, it is primarily utilized as an analytical reference standard for forensic toxicology and a pharmacological probe for monoamine transporter research. Its extended alpha-alkyl chain and N-ethyl substitution confer high lipophilicity and potent monoamine reuptake inhibition, making it a critical benchmark compound for evaluating the structure-activity relationships of extended-chain cathinones[1].

Research Fit

Forensic reference standard for isomer-specific NPS identification

Well-characterized for GC-MS, HR-MS, and NMR confirmation workflows

Supports DAT/SERT inhibition and behavioral pharmacology studies

Substituting N-Ethylhexylone with closely related analogs, such as eutylone or its isobaric isomer N-butyl-norbutylone, severely compromises forensic analytical accuracy and pharmacological assay integrity. Because N-Ethylhexylone and N-butyl-norbutylone share an identical molecular weight and yield indistinguishable protonated molecules ([M+H]+ at m/z 264) in standard MS, generic GC-MS libraries often fail to resolve them [1]. Furthermore, in behavioral and neurochemical models, variations in the alpha-alkyl chain length significantly alter monoamine transporter affinity and in vivo potency [2]. Consequently, procuring the exact structurally verified N-Ethylhexylone standard is mandatory to prevent false positives in toxicological screening and to ensure reproducible baseline data in receptor binding studies.

Substitution Risk

Benzodioxole ring vs. unsubstituted phenyl alters transporter selectivity and in vivo response

α-Carbon side-chain length differences modify potency duration and metabolic fate

Isomeric analog N-butyl-norbutylone requires separate chromatographic and spectral reference

References

ESI-MS/MS Fragmentation Differentiation

In electrospray ionization tandem mass spectrometry (ESI-MS/MS), N-Ethylhexylone and its isomer N-butyl-norbutylone both exhibit a protonated molecule at m/z 264 and share common fragment peaks at m/z 246, 216, 174, and 114. However, direct head-to-head analysis demonstrates that N-Ethylhexylone yields unique, structure-specific fragment ions at m/z 219 and 189. In contrast, N-butyl-norbutylone generates distinct peaks at m/z 191 and 161[1].

| Evidence Dimension | ESI-MS/MS characteristic fragment ions |

| Target Compound Data | m/z 219 and 189 |

| Comparator Or Baseline | N-butyl-norbutylone (m/z 191 and 161) |

| Quantified Difference | 28 Da shift in primary diagnostic fragment ions due to N-alkyl/alpha-alkyl structural variation |

| Conditions | ESI-MS/MS direct infusion analysis |

Enables definitive forensic identification and prevents false-positive reporting between two isobaric cathinone isomers that cannot be resolved by basic MS screening.

In Vivo Locomotor Stimulation Potency

Behavioral pharmacology assays evaluating the locomotor stimulation of various synthetic cathinones in murine models reveal significant potency differences based on structural substitutions. N-Ethylhexylone demonstrates a high dose-dependent increase in locomotor activity, exhibiting an in vivo potency equivalent to eutylone and PV8. Crucially, its potency is quantitatively ranked as significantly greater than that of the related extended-chain analog N-butylpentylone and BMDP [1].

| Evidence Dimension | Rank order of in vivo locomotor stimulation potency |

| Target Compound Data | Equivalent to eutylone and PV8 |

| Comparator Or Baseline | N-butylpentylone and BMDP |

| Quantified Difference | N-Ethylhexylone > N-butylpentylone in dose-dependent locomotor activation |

| Conditions | Male Swiss-Webster mice, dose-dependent locomotor tracking |

Validates the compound's utility as a highly active positive control in behavioral pharmacology and stimulant-response assays compared to less potent analogs.

NMR Structural Verification for Isomer Resolution

While standard GC-MS struggles to differentiate N-Ethylhexylone from N-butyl-norbutylone due to similar electron ionization (EI) fragmentation patterns, Nuclear Magnetic Resonance (NMR) spectroscopy provides absolute structural confirmation. 1H and 13C NMR analysis clearly distinguishes the N-ethyl and alpha-butyl chain configuration of N-Ethylhexylone from the N-butyl and alpha-ethyl configuration of its isomer, establishing the definitive spectral baseline for reference standard certification [1].

| Evidence Dimension | Structural configuration verification via NMR |

| Target Compound Data | N-ethyl and alpha-butyl chain signals |

| Comparator Or Baseline | N-butyl-norbutylone (N-butyl and alpha-ethyl chain signals) |

| Quantified Difference | Distinctive 1H and 13C chemical shifts corresponding to specific alkyl chain arrangements |

| Conditions | 1H and 13C NMR spectroscopy of isolated compounds |

Essential for laboratories requiring absolute structural confirmation of reference materials where standard GC-MS fails to differentiate isobaric isomers.

Forensic Analytical Reference Standards

Because N-Ethylhexylone shares a nominal mass and similar GC-MS fragmentation with other synthetic cathinones (like N-butyl-norbutylone), it is an indispensable reference standard for forensic laboratories. Procuring the exact, high-purity compound allows toxicologists to build accurate ESI-MS/MS and HR-MS libraries, utilizing its unique m/z 219 and 189 fragment ions to definitively resolve false positives in seized drug analysis and post-mortem toxicology [1].

Monoamine Transporter Pharmacology Probes

Given its potent in vivo locomotor stimulation—which ranks higher than analogs like N-butylpentylone—N-Ethylhexylone serves as a critical pharmacological probe. Researchers investigating the structure-activity relationships (SAR) of extended-chain cathinones at the dopamine (DAT) and serotonin (SERT) transporters utilize this compound to model the neurochemical impact of N-ethyl and alpha-butyl substitutions [2].

Development of Advanced Screening Assays

The structural nuances of N-Ethylhexylone make it an ideal candidate for validating novel analytical methodologies, such as rapid LC-MS/MS screening protocols or portable spectroscopic devices. Its inclusion in testing panels ensures that newly developed assays possess the necessary resolution to distinguish complex, second-generation methylenedioxy-cathinones from earlier, more common analogs like pentylone or eutylone [1].

Application Fit

References

XLogP3

Sequence

Wikipedia

Explore Compound Types